molecular formula C17H24N2O5 B12817875 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid

2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid

Cat. No.: B12817875
M. Wt: 336.4 g/mol
InChI Key: LDHNMIZCPRNASW-YUZLPWPTSA-N
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Description

The compound N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-alanine (BOC-PHE-ALA-OH) is a dipeptide derivative commonly used in peptide synthesis. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the amino group of L-phenylalanine, which is linked to L-alanine. This compound is widely utilized in the field of organic chemistry, particularly in the synthesis of peptides and proteins due to its stability and ease of handling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-alanine typically involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-alanine can be scaled up using automated peptide synthesizers. These machines facilitate the repetitive coupling and deprotection steps required for peptide synthesis, ensuring high yields and purity of the final product .

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-alanine primarily involves its role as a building block in peptide synthesis. The BOC group protects the amino group of L-phenylalanine, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amine can react with other amino acids to form peptide bonds, facilitating the synthesis of longer peptide chains .

Properties

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

IUPAC Name

2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C17H24N2O5/c1-11(15(21)22)18-14(20)13(10-12-8-6-5-7-9-12)19-16(23)24-17(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,18,20)(H,19,23)(H,21,22)/t11?,13-/m0/s1

InChI Key

LDHNMIZCPRNASW-YUZLPWPTSA-N

Isomeric SMILES

CC(C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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